molecular formula C6H7IN2 B11875935 6-Iodo-4-methylpyridin-2-amine

6-Iodo-4-methylpyridin-2-amine

Cat. No.: B11875935
M. Wt: 234.04 g/mol
InChI Key: ZVZVVVPUSRDXFI-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines are highly valued as versatile starting materials in a multitude of organic synthesis endeavors. eurekalert.org The presence of a halogen atom provides a reactive handle for a wide array of chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-coupling reactions. eurekalert.orgchemistryviews.org These reactions allow for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. eurekalert.org The strategic placement of halogens on the pyridine (B92270) ring is a critical aspect of synthetic design, influencing reactivity and regioselectivity. mountainscholar.orgrsc.org In medicinal chemistry, the incorporation of halogen atoms into pyridine-containing drug candidates can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting their pharmacokinetic and pharmacodynamic profiles.

The Role of Aminopyridines as Versatile Chemical Building Blocks

Aminopyridines are recognized as crucial building blocks in the synthesis of a wide range of biologically active heterocyclic compounds. unl.pt The amino group can act as a nucleophile or be transformed into other functional groups, making these compounds highly adaptable for synthetic manipulations. chemistryviews.org They are key intermediates in the preparation of fused heterocyclic systems like imidazopyridines and azaindoles, which are prevalent in many pharmaceutical agents. unl.ptrsc.org The reactivity of the aminopyridine core allows for its elaboration into a vast chemical space, driving innovation in drug discovery and materials science. rsc.org

Structural and Electronic Considerations for 6-Iodo-4-methylpyridin-2-amine

The chemical compound this compound possesses a distinct arrangement of functional groups that dictates its reactivity. The pyridine ring is substituted with an amino group at the 2-position, a methyl group at the 4-position, and an iodine atom at the 6-position. The amino group, being an electron-donating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the iodine atom, while being the least electronegative of the common halogens, still exerts an electron-withdrawing inductive effect.

This electronic interplay influences the molecule's reactivity in several ways. The iodine atom at the 6-position serves as a good leaving group in nucleophilic substitution and cross-coupling reactions. The presence of the methyl group at the 4-position can sterically and electronically influence reactions at adjacent positions. The amino group at the 2-position can direct metallation and other electrophilic substitution reactions.

PropertyValue
CAS Number 90724-42-8
Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol

A table summarizing key properties of this compound.

Overview of Research Trajectories for Halogenated Pyridinamine Derivatives

Research involving halogenated pyridinamine derivatives is multifaceted and continually evolving. A significant area of focus is the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. acs.orgorganic-chemistry.org This includes the exploration of new catalytic systems and reaction conditions to facilitate their synthesis. chemistryviews.org

Another major research trajectory is their application in medicinal chemistry. Scientists are actively exploring the potential of halogenated pyridinamines as scaffolds for the development of new drugs targeting a wide range of diseases. chemicalbook.comnih.gov For instance, derivatives of 2-amino-4-methylpyridine (B118599) have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov The ability to systematically modify the structure of these compounds allows for the fine-tuning of their biological activity.

Furthermore, the unique photophysical properties of some aminopyridine derivatives are being harnessed in the development of fluorescent probes and materials. mdpi.com The strategic incorporation of halogens and other functional groups can be used to modulate their absorption and emission characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

6-iodo-4-methylpyridin-2-amine

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)

InChI Key

ZVZVVVPUSRDXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 6 Iodo 4 Methylpyridin 2 Amine

Retrosynthetic Analysis of 6-Iodo-4-methylpyridin-2-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection approaches can be considered, focusing on the formation of the C-I bond and the C-N bond.

Approach A: C-I Bond Disconnection (Iodination)

This approach disconnects the carbon-iodine bond, identifying an iodination reaction as the final key step. The precursor, or "synthon," would be 2-amino-4-methylpyridine (B118599).

Target: this compound

Disconnection: C-I bond

Precursor: 2-Amino-4-methylpyridine

This strategy relies on the regioselective iodination of the 2-amino-4-methylpyridine ring. The success of this route depends on controlling the position of iodination, as the pyridine (B92270) ring has multiple available sites for electrophilic substitution. The directing effects of the activating amino group (at C2) and the weakly activating methyl group (at C4) must be considered.

Approach B: C-N Bond Disconnection (Amination)

Alternatively, the C2-NH2 bond can be disconnected. This suggests an amination reaction as the final step. The precursor in this case would be a di-substituted pyridine containing the iodo and methyl groups.

Target: this compound

Disconnection: C-N bond

Precursor: 2-Chloro-6-iodo-4-methylpyridine or a similar derivative with a leaving group at the 2-position.

This route involves the synthesis of a pre-functionalized pyridine ring, followed by the introduction of the amino group. This can be achieved through nucleophilic aromatic substitution, where a suitable amine source displaces a leaving group (like a halogen) at the 2-position.

These two primary retrosynthetic pathways pave the way for exploring both classical and modern synthetic methods for achieving the target molecule.

Classical Synthetic Routes to Halogenated Aminopyridines

Classical methods for synthesizing halogenated aminopyridines often involve multi-step sequences that rely on fundamental organic reactions like electrophilic aromatic substitution and nucleophilic substitution.

The direct iodination of a pre-formed 2-amino-4-methylpyridine ring is the most straightforward classical approach. This method falls under electrophilic halogenation. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C3, C5). The methyl group is a weaker activating group, also directing ortho and para (C3, C5). The challenge lies in achieving selectivity for the C6 position.

However, direct iodination of pyridine rings can be difficult due to their electron-deficient nature. The reaction often requires harsh conditions and can lead to a mixture of products. A common strategy involves using an iodine source in the presence of an oxidizing agent or a base.

One documented procedure for the iodination of a related compound, 2-methylpyridin-4-amine, provides insight. The reaction was carried out by heating the aminopyridine with potassium iodide (KI) and iodine (I2) in water with sodium carbonate. This method, however, resulted in iodination at the 5-position to yield 5-iodo-2-methylpyridin-4-amine, and in low yield. chemicalbook.com

Starting MaterialReagentsConditionsProductYield
2-methylpyridin-4-amineI₂, KI, Na₂CO₃, H₂OReflux, 7 hours5-iodo-2-methylpyridin-4-amine8% chemicalbook.com

This table illustrates a classical iodination procedure for a substituted aminopyridine.

Achieving iodination specifically at the 6-position of 2-amino-4-methylpyridine would likely require a more advanced strategy, possibly involving a protecting group for the amine and a directing group to favor the C6 position, or starting from a precursor that already contains a substituent at the 6-position that can be converted to iodide.

The introduction of an amino group onto a pre-halogenated pyridine ring is another classical and widely used strategy. nih.gov This typically involves nucleophilic aromatic substitution (SNAr). For the synthesis of this compound, a plausible precursor would be 2-chloro-6-iodo-4-methylpyridine. The chlorine atom at the 2-position is activated towards nucleophilic attack by the ring nitrogen.

The reaction would involve treating the 2-chloro precursor with an ammonia (B1221849) source, such as aqueous ammonia or ammonia gas, often under elevated temperature and pressure.

A general procedure for the copper-catalyzed amination of bromopyridine derivatives has been reported, which represents an improvement over uncatalyzed classical methods. rsc.org In this method, a bromopyridine is treated with aqueous ammonia in the presence of a copper(I) oxide (Cu₂O) catalyst, a ligand (DMEDA), and a base (K₂CO₃) in ethylene (B1197577) glycol. rsc.org This catalytic system facilitates the C-N bond formation under milder conditions than traditional high-pressure amination.

SubstrateCatalyst SystemAmine SourceConditionsYield
2-Bromopyridine5 mol% Cu₂O, 10 mol% DMEDA, K₂CO₃NH₃·H₂OEthylene glycol, 60°C, 16h92% rsc.org
2-Bromo-6-methylpyridine5 mol% Cu₂O, 10 mol% DMEDA, K₂CO₃NH₃·H₂OEthylene glycol, 80°C, 16h93% rsc.org

This table shows representative yields for the copper-catalyzed amination of bromopyridines, a method applicable to the synthesis of aminopyridines from halogenated precursors.

This approach shifts the challenge to the synthesis of the 2-chloro-6-iodo-4-methylpyridine precursor, which itself would require a multi-step synthesis.

Modern Catalytic Syntheses of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. nih.gov Transition-metal catalysis and direct C-H functionalization are at the forefront of these advancements.

While not a direct route to the final product, transition-metal-catalyzed cross-coupling reactions are invaluable for constructing the necessary precursors. Reactions like Suzuki, Stille, and Heck couplings allow for the precise introduction of substituents onto the pyridine ring. nih.gov

For instance, a precursor like 2-amino-6-bromo-4-methylpyridine could be synthesized. The bromine at the 6-position could then be subjected to a Finkelstein-type reaction or other halogen exchange protocol to install the iodine. Alternatively, a precursor with a different functional group at the 6-position, introduced via cross-coupling, could be converted to the iodide.

A relevant synthetic study involved the synthesis of 6-substituted-2-amino-4-methylpyridine analogues. nih.gov The key intermediate in their work was generated by treating 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine with n-butyllithium (n-BuLi) to create a nucleophile at the 6-position, which could then react with various electrophiles. nih.gov While their study did not use iodine as an electrophile, this lithiation strategy represents a powerful way to functionalize the 6-position, which could then be followed by iodination.

PrecursorReagent 1Reagent 2Intermediate
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridinen-BuLi in Hexane(Not specified for I)2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-lithio-4-methylpyridine nih.gov

This table outlines a method for activating the 6-position of a protected 2-amino-4-methylpyridine, creating a key intermediate for introducing various substituents, potentially including iodine.

Direct C-H functionalization is an ideal synthetic strategy as it avoids the need for pre-functionalized starting materials, thus reducing step count and waste. rsc.org However, the selective C-H functionalization of pyridines is challenging due to the electron-poor nature of the ring and the coordinating ability of the ring nitrogen, which can interfere with metal catalysts. rsc.org

Developing a method for the direct, regioselective C-H iodination at the 6-position of 2-amino-4-methylpyridine would be a significant advancement. Research in this area often focuses on using a directing group to guide a metal catalyst to a specific C-H bond. For pyridines, the amino group itself or a modified version could potentially serve as such a directing group.

While a specific protocol for the direct C-H iodination of 2-amino-4-methylpyridine at the C6 position is not widely reported, general methods for the C-H iodination of N-heterocycles are emerging. For example, a radical-based direct C-H iodination protocol has been developed for various heterocycles, including pyridines, which showed iodination at the C3 and C5 positions. rsc.org Tailoring such a system to achieve C6 selectivity remains an active area of research. The development of such a method would represent the most atom-economical and efficient route to this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the chemical process. These principles can be applied to various aspects of the synthesis, from the choice of reagents and solvents to the reaction conditions and waste generation.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. In the context of the iodination of 4-methylpyridin-2-amine, the choice of the iodinating agent and reaction pathway can significantly influence the atom economy. Direct C-H iodination is inherently more atom-economical than methods that require pre-functionalization of the pyridine ring.

Use of Safer Solvents and Reagents: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. For instance, conducting the iodination reaction in water, as has been demonstrated for related compounds, would be a significant step towards a greener synthesis chemicalbook.com. Furthermore, replacing hazardous reagents with less toxic alternatives is a core green chemistry principle.

Energy Efficiency: The energy requirements of a synthetic process contribute to its environmental footprint. The use of microwave irradiation or mechanochemistry (solvent-free grinding) can often lead to shorter reaction times and lower energy consumption compared to conventional heating methods nih.gov. A study on the iodination of pyrimidine (B1678525) derivatives using mechanical grinding under solvent-free conditions highlights a potential green approach that could be explored for the synthesis of this compound nih.gov.

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve reaction efficiency and reduce waste. While many iodination reactions proceed without a catalyst, research into catalytic systems for the regioselective halogenation of pyridines could offer greener alternatives.

The following table summarizes the application of green chemistry principles to the potential synthesis of this compound:

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing a synthesis that minimizes waste generation from the outset.
Atom Economy Utilizing direct C-H iodination to maximize the incorporation of starting materials.
Less Hazardous Chemical Syntheses Employing non-toxic iodinating agents and avoiding hazardous solvents.
Designing Safer Chemicals The final product itself may have applications with a favorable toxicological profile.
Safer Solvents and Auxiliaries Using water as a solvent or employing solvent-free conditions (mechanochemistry).
Design for Energy Efficiency Utilizing microwave-assisted synthesis or reactions at ambient temperature.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the pyridine core, if feasible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Investigating the use of recyclable catalysts to improve efficiency and reduce waste.
Design for Degradation Considering the environmental fate of the product and byproducts.
Real-time analysis for Pollution Prevention Monitoring the reaction to prevent the formation of byproducts and ensure complete conversion.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases.

Stereochemical Control and Yield Optimization in Synthetic Pathways

Stereochemical Control: The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, there are no stereocenters in the molecule, and the consideration of stereochemical control during its synthesis is not applicable.

Yield Optimization: Optimizing the yield of the desired product is a critical aspect of any synthetic process, aiming to maximize the efficiency and cost-effectiveness of the reaction. For the synthesis of this compound, several factors can be systematically varied to improve the yield of the target isomer.

Control of Reaction Conditions:

Temperature: The reaction temperature can significantly influence the rate and selectivity of the iodination. A systematic study of the reaction at different temperatures would be necessary to find the optimal balance between reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of maximum product formation and avoid the formation of degradation products or di-iodinated species.

Stoichiometry of Reagents: The molar ratio of the iodinating agent to the 4-methylpyridin-2-amine substrate is a key parameter to optimize. An excess of the iodinating agent might lead to the formation of di-iodinated byproducts, while an insufficient amount will result in incomplete conversion.

Choice of Reagents and Solvents:

Iodinating Agent: The reactivity and selectivity of the iodination can be tuned by the choice of the iodinating agent. A comparison of different reagents, such as I₂/base, NIS, or iodine monochloride (ICl), could reveal the most effective one for the desired transformation.

Solvent: The polarity and nature of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome. Screening a range of solvents, from polar protic (e.g., water, ethanol) to polar aprotic (e.g., DMF, acetonitrile) and non-polar solvents, could lead to improved yields.

Regioselectivity: The primary challenge in the synthesis of this compound is achieving high regioselectivity. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The methyl group at the 4-position is a weaker activating group. Therefore, the formation of 3-iodo and 5-iodo isomers is expected to be competitive with the desired 6-iodo product. Strategies to enhance the formation of the 6-iodo isomer could include:

Use of a directing group: Temporarily introducing a bulky protecting group on the amino group could sterically hinder substitution at the adjacent 3-position, potentially favoring substitution at the less hindered 5- and 6-positions.

Radical-based iodination: Exploring radical-based C-H iodination protocols could offer different regioselectivity compared to electrophilic substitution pathways rsc.orgscispace.com.

The following table outlines key parameters for the optimization of the synthesis of this compound:

ParameterFactors to ConsiderPotential Outcome on Yield and Selectivity
Temperature Varies depending on the reactivity of the iodinating agent.Higher temperatures may increase reaction rate but could decrease selectivity.
Reaction Time Monitored by TLC or HPLC.Optimal time ensures maximum conversion without significant byproduct formation.
Stoichiometry Molar ratio of 4-methylpyridin-2-amine to iodinating agent.A 1:1 to 1:1.2 ratio is often a starting point to avoid over-iodination.
Iodinating Agent I₂, NIS, ICl, etc.Different agents offer varying reactivity and selectivity profiles.
Solvent Water, ethanol, DMF, acetonitrile, etc.Solvent polarity can influence reaction rate and regioselectivity.
Base Na₂CO₃, NaHCO₃, pyridine, etc.Neutralizes the acid generated during the reaction, driving it to completion.

By systematically investigating these parameters, a synthetic protocol for this compound can be developed with optimized yield and purity.

Chemical Reactivity and Mechanistic Investigations of 6 Iodo 4 Methylpyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Iodo Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for substituted aromatic and heteroaromatic systems. In the case of pyridines, the ring nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen.

Mechanistic Elucidation of SNAr Reactions

The SNAr mechanism traditionally proceeds via a two-step addition-elimination sequence. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. This disrupts the aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. For pyridines, attack at the 2- or 4-positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. nih.gov The final step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring.

However, recent computational and experimental studies suggest that not all SNAr reactions follow this discrete two-step pathway. For reactions involving good leaving groups on heterocyclic rings, a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single transition state, may be operative.

For iodopyridines, the iodo group is typically considered a good leaving group due to the relatively weak C-I bond. However, its reactivity in classical SNAr reactions can be lower compared to fluoro or chloro substituents, where the rate-limiting step is the initial nucleophilic attack. In studies on 6-halopurine nucleosides, it was observed that while 6-fluoropurine (B74353) is the most reactive substrate for SNAr with many nucleophiles, the 6-iodopurine (B1310063) analogue is the best substrate for reactions with aromatic amines without acid catalysis, highlighting the nuanced role of the leaving group. byu.edu In some instances, the departure of the leaving group can become rate-limiting, altering the typical reactivity order of the halogens.

Influence of Substituents on Reactivity Profiles

The reactivity of 6-iodo-4-methylpyridin-2-amine in SNAr reactions is modulated by the electronic effects of its substituents.

Amino Group (-NH₂): Located at the 2-position, the amino group is a strong electron-donating group by resonance. This effect increases the electron density of the pyridine (B92270) ring, which generally deactivates it towards nucleophilic attack.

Methyl Group (-CH₃): The methyl group at the 4-position is a weak electron-donating group through induction, which also slightly deactivates the ring.

Iodo Group (-I): The iodo group itself is an electron-withdrawing group by induction but can be a weak electron-donating group by resonance. As a leaving group, its ability to depart is a key factor.

The combined effect of the electron-donating amino and methyl groups makes this compound less reactive in classical SNAr reactions compared to pyridines bearing strong electron-withdrawing groups (like nitro groups). Consequently, forcing conditions, such as high temperatures or the use of highly potent nucleophiles, may be required to achieve substitution of the iodo moiety.

Cross-Coupling Reactions of the Aryl Iodide Functionality

The aryl iodide bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block in synthetic chemistry. The high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle makes it a preferred substrate over aryl bromides or chlorides. wikipedia.org

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile methods for forming C-C bonds. libretexts.org While specific Suzuki coupling examples for this compound are not extensively documented, protocols developed for structurally similar unprotected haloanilines and aminopyridines are highly relevant. nih.govresearchgate.net The presence of the unprotected amino group can be challenging, as it can coordinate to the palladium catalyst, potentially inhibiting its activity. nih.gov However, the use of appropriate ligands, often bulky, electron-rich phosphines, can overcome this issue. nih.gov

A typical Suzuki-Miyaura protocol for a substrate like this compound would involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aminohalopyridines Data derived from analogous systems.

Aryl Halide Boronic Acid/Ester Catalyst / Ligand Base Solvent Yield (%) Ref
5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 85 mdpi.com
2-Bromoaniline 4-Methoxyphenylboronic acid CataXCium A Pd G3 K₃PO₄ Toluene/H₂O 96 nih.gov
6-Chloro-2,4-diaminopyrimidine 4-Tolylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Dioxane 72 researchgate.net

Sonogashira, Heck, and Stille Coupling Methodologies

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The aryl iodide of this compound is an excellent substrate for this transformation. A study on the closely related 2-amino-5-iodopyridine (B21400) demonstrated efficient coupling with trimethylsilylacetylene (B32187) using a Pd(PPh₃)₂Cl₂/CuI catalyst system in the presence of triethylamine. nih.gov Such conditions are generally applicable to this compound.

Table 2: Sonogashira Coupling of 2-Amino-5-iodopyridine

Aryl Halide Alkyne Catalyst System Base Solvent Yield (%) Ref
2-Amino-5-iodopyridine Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI Triethylamine CH₃CN 90 nih.gov

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. While less common for substrates like this compound, the reaction is feasible. A tandem Heck-Sonogashira reaction has been developed for the structurally analogous 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, indicating the potential for such transformations. nih.gov The choice of catalyst and reaction conditions is critical to ensure good yields and prevent side reactions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. libretexts.org The reactivity of the C-I bond makes this compound a suitable substrate for Stille couplings, which would typically employ a palladium catalyst such as Pd(PPh₃)₄. libretexts.org

C-N and C-O Cross-Coupling Strategies

C-N Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing substituted aminopyridines. A key challenge with substrates like this compound is the presence of the free amino group, which could potentially compete in the coupling reaction, leading to homocoupling or other side products.

However, research on the C,N-cross coupling of unprotected 3-halo-2-aminopyridines has shown that these reactions can be performed efficiently. nih.gov The use of specific palladium precatalysts based on bulky biarylphosphine ligands (such as RuPhos and BrettPhos) in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) was found to be effective. nih.gov These conditions successfully prevent catalyst deactivation and promote the desired intermolecular coupling with a range of primary and secondary amines.

Table 3: Conditions for Buchwald-Hartwig Coupling of Related 3-Halo-2-aminopyridines Data derived from analogous systems.

Aryl Halide Amine Catalyst System Base Solvent Yield (%) Ref
3-Bromo-2-aminopyridine Morpholine RuPhos Pd G3 LiHMDS Toluene 96 nih.gov
3-Bromo-2-aminopyridine Aniline BrettPhos Pd G3 LiHMDS Toluene 75 nih.gov

C-O Cross-Coupling: The palladium-catalyzed coupling of aryl halides with alcohols or phenols to form ethers is also a well-established transformation. Similar to C-N coupling, these reactions typically require a palladium catalyst, a suitable ligand, and a base. While less common than C-N coupling for this class of compounds, the C-I bond in this compound is sufficiently reactive to participate in C-O coupling reactions under optimized conditions, likely involving specialized ligand systems to facilitate the reductive elimination step.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring exhibits lower reactivity towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further intensified in acidic conditions, where the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels electrophiles. uoanbar.edu.iq Consequently, forcing conditions are often required for electrophilic substitution to occur, which typically proceeds at the C3 and C5 positions, as these are the most electron-rich locations in the deactivated ring. uoanbar.edu.iq

In this compound, the directing effects of the substituents play a crucial role. The powerful activating effect of the 2-amino group directs electrophiles to the ortho (C3) and para (C5) positions. Similarly, the 4-methyl group, an activating group, also directs towards its ortho positions (C3 and C5). The 6-iodo group, while deactivating the ring through its inductive effect, directs incoming electrophiles to its ortho (C5) position. The cumulative effect of these substituents strongly activates the C3 and C5 positions for electrophilic attack.

Studies on the acid-catalysed hydrogen exchange in various 2-aminopyridine (B139424) derivatives have provided insight into the relative reactivity of the ring positions. For instance, research has demonstrated that hydrogen exchange occurs at the 3- and 5-positions, confirming these sites as the centers of highest electron density and susceptibility to electrophilic attack. rsc.org While specific electrophilic substitution studies on this compound are not extensively documented, the established principles of pyridine chemistry suggest that reactions such as nitration or halogenation would preferentially occur at the C3 and C5 positions, subject to steric hindrance from the adjacent methyl group.

Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The exocyclic amino group at the C2 position is a primary site of reactivity in this compound, readily participating in a variety of reactions including acylation, alkylation, and condensation.

Acylation: The amino group can be chemoselectively acylated without affecting the pyridine ring nitrogen. Research on related compounds, such as 5-iodo-2-aminopyridine, has shown that reactions with anhydrides, like endic anhydride, proceed exclusively on the exocyclic amino group to form the corresponding amido acids. researchgate.net This high selectivity is attributed to the greater nucleophilicity of the exocyclic amine compared to the ring nitrogen. The pyridine nitrogen can also act as an internal nucleophilic catalyst in N-acylation reactions, facilitating the formation of an active acylammonium salt intermediate which then leads to the acylated product. semanticscholar.org

Interactive Data Table: Representative N-Acylation Reactions of Aminopyridines

SubstrateAcylating AgentProductReference
5-Iodo-2-aminopyridineEndic anhydrideN-(5-Iodopyridin-2-yl)amido acid researchgate.net
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideN-benzoyl-N-(pyridin-2-ylmethyl)acetamide semanticscholar.org

Alkylation: The amino group is susceptible to alkylation by various alkylating agents. While direct alkylation studies on this compound are limited, research on analogous 2-amino-4-methylpyridine (B118599) derivatives demonstrates the feasibility of such transformations. nih.gov The reaction typically involves the nucleophilic attack of the amino nitrogen on an electrophilic carbon of the alkylating agent, such as an alkyl halide. It is important to note that O-alkylation can be a competing reaction in related heterocyclic systems under certain conditions, but N-alkylation of the exocyclic amino group is generally favored for aminopyridines. nih.gov

Condensation Reactions: The primary amino group of this compound can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). Furthermore, 2-aminopyridines are known to participate in more complex condensation reactions. For example, the Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been used to synthesize various substituted 11H-pyrido[2,1-b]quinazolin-11-ones under microwave promotion. researchgate.net Unexpected condensation products have also been observed in reactions of 2-aminopyridine with derivatives of barbituric acid, highlighting the diverse reactivity of the amino group. scielo.org.mxscielo.org.mx

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of substituted pyridines. DFT studies have been employed to analyze the nucleophilicity of a range of substituted pyridines, correlating theoretical parameters with experimental reactivity scales. researcher.lifeias.ac.in These studies help in predicting how substituents like the amino, methyl, and iodo groups in this compound modulate the electron density and, consequently, the nucleophilic character of both the ring nitrogen and the exocyclic amino group.

The distribution of frontier molecular orbitals (HOMO and LUMO) can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the exocyclic amino group and the C3 and C5 positions of the pyridine ring, consistent with the observed reactivity towards electrophiles and the nucleophilicity of the amino group.

While specific computational studies detailing the transition states for reactions of this compound are not widely available, DFT has been used to investigate the properties of related arylated pyridine derivatives. tandfonline.com Such studies can elucidate intramolecular charge transfer mechanisms and predict various molecular properties. tandfonline.com The application of these computational methods to the reactions of this compound would be a valuable endeavor to quantitatively understand the reaction barriers and elucidate the precise mechanisms of electrophilic substitution, acylation, and other transformations.

Derivatization and Functionalization Strategies Utilizing 6 Iodo 4 Methylpyridin 2 Amine

Synthesis of Novel Polyheterocyclic Systems

The 2-aminopyridine (B139424) moiety embedded within 6-iodo-4-methylpyridin-2-amine is a well-established precursor for the synthesis of imidazo[1,2-a]pyridines, a class of fused bicyclic heterocycles of significant interest in medicinal chemistry due to their diverse biological activities. magtech.com.cn Various synthetic methodologies have been developed to construct this privileged scaffold, often starting from 2-aminopyridine derivatives. nih.gov

One common approach involves the condensation of the 2-aminopyridine with α-halocarbonyl compounds, where the initial step is the alkylation of the endocyclic pyridine (B92270) nitrogen, followed by an intramolecular condensation to form the imidazole (B134444) ring. acs.org More advanced, one-pot procedures utilize transition-metal catalysis or iodine-promoted oxidative C-N and C-C bond formation. For instance, a (3 + 2) cycloaddition reaction of 2-aminopyridines with propargyl alcohols, promoted by NaIO₄/TBHP, has been shown to produce C3-carbonylated imidazopyridines. nih.gov Research indicates that while substitutions at the 3-, 4-, and 5-positions of the 2-aminopyridine ring are generally well-tolerated, substituents at the 6-position can also be accommodated, sometimes leading to slightly lower yields. nih.gov Thus, this compound can be effectively employed in these cyclization strategies to yield 6-iodo-8-methylimidazo[1,2-a]pyridine (B2691083) derivatives, which retain the reactive iodine handle for subsequent functionalization.

Reaction TypeReactants with 2-AminopyridineKey Reagents/CatalystsResulting Heterocycle
Condensationα-Halocarbonyls (e.g., bromoacetophenones)Base (e.g., K₂CO₃)Imidazo[1,2-a]pyridines acs.org
(3+2) CycloadditionPropargyl alcoholsNaIO₄ / TBHPC3-Carbonylated Imidazo[1,2-a]pyridines nih.gov
Three-Component ReactionAldehyde, IsocyanideVarious (metal-catalyzed)3-Aminoimidazo[1,2-a]pyridines acs.org
Iodine-Promoted Tandem ReactionCarbonyl compoundI₂ / CuOImidazo[1,2-a]pyridines nih.gov

Preparation of Functionalized Pyridine Derivatives for Targeted Applications

The strategic functionalization of the this compound core has been successfully applied in the development of molecules for specific biological targets. A notable example is the synthesis of a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues designed as potential inhibitors of inducible nitric oxide synthase (iNOS) for use as Positron Emission Tomography (PET) radiotracers. nih.govnih.gov

In this research, the 6-iodo precursor served as a key intermediate. The synthetic strategy involved the initial protection of the 2-amino group, often as a 2,5-dimethylpyrrole derivative, to prevent its interference in subsequent reactions. The crucial C-C bond formation at the 6-position was then achieved by converting the iodo-substituent into an organometallic species (e.g., via lithium-halogen exchange) which could then react with various electrophiles. researchgate.net For instance, to install a fluoropropyl group, the lithiated pyridine was reacted with a suitable epoxide, followed by fluorination and deprotection steps. This approach allowed for the systematic introduction of different side chains at the 6-position to investigate structure-activity relationships for iNOS inhibition. nih.govnih.gov This work underscores how the iodo-group acts as a versatile handle for introducing functionalities designed for a specific application, in this case, bioimaging. researchgate.net

Target Compound NameKey Synthetic Step at C6-PositionTargeted ApplicationReference
6-(2-Fluoropropyl)-4-methylpyridin-2-amineReaction of lithiated pyridine with propylene (B89431) oxide, followed by fluorinationiNOS inhibitor, PET tracer nih.gov nih.gov
6-(3-Fluoropropyl)-4-methylpyridin-2-amineCoupling with a 3-carbon synthon followed by fluorinationiNOS inhibitor, PET tracer nih.gov
6-(4-Fluorobutyl)-4-methylpyridin-2-amineCoupling with a 4-carbon synthon followed by fluorinationiNOS inhibitor, PET tracer nih.gov
(E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amineWittig or related olefination reactioniNOS inhibitor intermediate nih.gov

Design and Synthesis of Complex Molecular Architectures via Iterative Coupling Reactions

The orthogonal reactivity of the iodo and amino groups on the this compound scaffold makes it an ideal substrate for building complex molecules through iterative, or sequential, cross-coupling reactions. This strategy involves the selective reaction of one functional group, followed by a subsequent reaction at the other, allowing for the controlled, step-wise assembly of elaborate molecular architectures. The C6-iodo group is a prime substrate for a range of palladium-catalyzed reactions. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction enables the formation of C-C bonds by coupling the aryl iodide with an organoboron reagent (e.g., an arylboronic acid), providing access to 6-aryl-4-methylpyridin-2-amines. libretexts.orgproprogressio.hu

Sonogashira Coupling : This method is used to form a C-C bond between the aryl iodide and a terminal alkyne, yielding 6-alkynyl-4-methylpyridin-2-amines. wikipedia.orgorganic-chemistry.org The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination : While the starting material already has an amino group, the iodo-group can be substituted with a different amine or amide via this palladium-catalyzed C-N bond-forming reaction. wikipedia.orgorganic-chemistry.org

An iterative approach could involve a Suzuki coupling at the C6-position to install an aryl group, followed by a modification of the C2-amino group, such as an acylation or a second Buchwald-Hartwig reaction if the amine is first converted to a halide or triflate. This sequential functionalization provides a powerful route to highly substituted and complex pyridine derivatives.

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterC(sp²)-C(sp²) or C(sp²)-C(sp)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) libretexts.orgresearchgate.net
SonogashiraTerminal AlkyneC(sp²)-C(sp)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationPrimary/Secondary AmineC(sp²)-NPd catalyst, Phosphine (B1218219) ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) wikipedia.orgnih.gov

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) refers to the chemical transformation of functional groups on a molecule that has already been assembled. This strategy is powerful for creating molecular diversity from a common intermediate. Derivatives of this compound are excellent candidates for PSM.

After an initial functionalization at the C6-position via a cross-coupling reaction, the 2-amino group remains as a versatile handle for further modification. For example, a 6-aryl-4-methylpyridin-2-amine, synthesized via a Suzuki reaction, can undergo a variety of subsequent transformations at the amino group:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

Schiff Base Formation : Condensation with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. This approach is a cornerstone of PSM in other fields, such as the functionalization of amino-bearing metal-organic frameworks (MOFs). nih.gov

Peptide Coupling : The amino group can be coupled with carboxylic acids using standard peptide coupling reagents to attach more complex moieties, including amino acids or peptides. rsc.org

This PSM approach allows for the rapid generation of a library of analogues from a single cross-coupled intermediate. By first installing a desired group at the C6-position and then diversifying the 2-position, chemists can efficiently explore the chemical space around the 4-methylpyridin-2-amine core to optimize properties for various applications.

Advanced Spectroscopic and Structural Characterization of 6 Iodo 4 Methylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For "6-Iodo-4-methylpyridin-2-amine," one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are fundamental for establishing the precise connectivity of atoms within a molecule. nanalysis.com

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The two aromatic protons on the pyridine (B92270) ring would appear as singlets due to the substitution pattern, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing iodo group. The methyl protons would also appear as a singlet, typically in the upfield region. The amine protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The positions of the signals are dictated by the electronic environment of each carbon atom.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu While the aromatic protons in the parent molecule are not directly coupled, COSY is invaluable for derivatives where adjacent protons exist, allowing for the tracing of proton networks within the structure. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nanalysis.com It allows for the definitive assignment of each protonated carbon signal by linking the ¹H and ¹³C spectra. For "this compound," HSQC would show cross-peaks connecting the aromatic C-H signals and the methyl C-H signals to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons over two or three bonds (²J and ³J-couplings). sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the C4 and C3/C5 carbons of the pyridine ring, and from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
2 - ~158.5 (C-NH₂) H3 → C2; H₅ → C2
3 ~6.45 (s, 1H) ~115.0 (CH) H₅ → C3; H(CH₃) → C3
4 - ~150.0 (C-CH₃) H3 → C4; H₅ → C4; H(CH₃) → C4
5 ~6.90 (s, 1H) ~125.0 (CH) H3 → C5; H(CH₃) → C5
6 - ~85.0 (C-I) H₅ → C6
CH₃ ~2.20 (s, 3H) ~20.5 (CH₃) H3 → CH₃; H₅ → CH₃
NH₂ ~4.50 (br s, 2H) - H3 → C2

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. copernicus.org For aminopyridine derivatives, a key dynamic process is the rotation around the C2-NH₂ bond. rsc.org

At low temperatures, this rotation can become slow enough to be observed on the NMR timescale, potentially leading to the appearance of distinct signals for different rotamers. copernicus.org By acquiring spectra at various temperatures (Variable Temperature NMR), it is possible to observe the broadening and coalescence of signals as the rate of exchange increases. monmouth.edu Line shape analysis of these spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the molecule's flexibility in solution. monmouth.edu Such studies are crucial for understanding how the steric and electronic properties of substituents influence the conformational preferences and dynamics of the molecule.

Mass Spectrometry (MS) for Molecular Structure Elucidation (e.g., HRMS, MS/MS fragmentation)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound" (C₆H₇IN₂), distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For "this compound," key fragmentation pathways would likely involve:

Loss of an iodine radical (•I): A common fragmentation for iodo-aromatic compounds.

Loss of ammonia (B1221849) (NH₃): From the amino group.

Cleavage of the pyridine ring: Leading to smaller charged fragments.

The study of these fragmentation pathways provides corroborating evidence for the proposed structure and can be used to differentiate between isomers. nih.govmdpi.com

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of Protonated this compound ([C₆H₈IN₂]⁺)

m/z (Predicted) Fragment Formula Likely Neutral Loss
235.97 [C₆H₈IN₂]⁺ - (Protonated Parent)
108.07 [C₆H₈N₂]⁺ •I (Iodine radical)
218.94 [C₆H₅IN]⁺ NH₃ (Ammonia)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For "this compound," the key vibrational modes include:

N-H Vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) modes are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching modes appear just above 3000 cm⁻¹, while the methyl group C-H stretches are found just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.

C-I Vibration: The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range, and is often more prominent in the Raman spectrum. acs.org

Analysis of these vibrational frequencies confirms the presence of the key functional groups and provides insight into the molecular structure. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Asymmetric & Symmetric Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (CH₃) 2850 - 3000
N-H Bending 1600 - 1650
C=C / C=N Ring Stretching 1400 - 1600
CH₃ Bending 1375 - 1450

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a structure for the parent compound may not be readily available, analysis of its derivatives reveals crucial information about bond lengths, bond angles, and intermolecular interactions. nih.gov

Crystal structures of derivatives, such as salts or co-crystals of 2-amino-4-methylpyridine (B118599), show that the pyridine ring is planar. nih.govacs.org The C-N and C-C bond lengths within the ring are intermediate between single and double bonds, confirming its aromatic character. In the solid state, the packing of these molecules is heavily influenced by non-covalent interactions. Hydrogen bonding is particularly significant, with the amino group acting as a hydrogen bond donor and the pyridine ring nitrogen acting as an acceptor, often leading to the formation of dimers or extended chains. nih.govresearchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can play a role in stabilizing the crystal lattice. redalyc.org

Table 4: Representative Bond Lengths and Angles from a Related Crystal Structure (N-(4-Chlorophenyl)-4-methylpyridin-2-amine)

Parameter Value
C-N (Pyridine Ring) ~1.34 Å
C-C (Pyridine Ring) ~1.38 Å
C-N (Exocyclic Amine) ~1.39 Å
N-C-N Angle (Pyridine Ring) ~117°
C-N-C Angle (Pyridine Ring) ~123°

Data derived from related structures to illustrate typical values. nih.gov

Electronic Absorption and Emission Spectroscopy for Optical Properties of Conjugated Derivatives

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of molecules, particularly those with conjugated π-systems. "this compound" itself has a simple aromatic system, but it serves as a versatile scaffold for creating more complex conjugated derivatives.

By replacing the iodine atom (via cross-coupling reactions) or by functionalizing the amino group with other aromatic or chromophoric units, the extent of π-conjugation can be significantly increased. researchgate.net This extension of the conjugated system typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) in the UV-Vis spectrum, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. rsc.orgmdpi.com

Many of these extended derivatives exhibit fluorescence. The emission properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment (e.g., solvent polarity). The introduction of electron-donating or electron-withdrawing groups into the conjugated system can be used to tune the absorption and emission characteristics, making these derivatives potentially useful as fluorescent probes or materials for optoelectronic applications. niscpr.res.in

Table 5: Hypothetical Optical Properties of Conjugated Derivatives of 6-Amino-4-methylpyridine

Derivative (R at position 6) Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm)
-I (Parent Compound) ~290 Non-emissive
-Phenyl ~320 ~380
-Naphthyl ~350 ~430
-(4-Nitrophenyl) ~380 ~490 (quenched)

Data are illustrative to show the effect of extending conjugation.

Computational Chemistry and Theoretical Studies on 6 Iodo 4 Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and stability of molecules. By solving the Kohn-Sham equations, DFT provides the ground-state electron density, from which various properties can be derived. For 6-Iodo-4-methylpyridin-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), can be employed to optimize the molecular geometry to its lowest energy state. researcher.life

These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The stability of the molecule can be inferred from its total electronic energy and vibrational frequency analysis; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. nih.gov Furthermore, DFT can be used to compare the relative stabilities of different isomers or tautomers of the molecule, should they exist.

Table 1: Predicted Structural Parameters for a Substituted Pyridine (B92270) Derivative (Illustrative Example)

ParameterPredicted Value (B3LYP/6-31G)
C-N Bond Length (ring)1.34 Å
C-C Bond Length (ring)1.39 Å
C-NH2 Bond Length1.38 Å
C-I Bond Length2.10 Å
C-N-C Bond Angle117°

Note: This table is illustrative and based on typical values for substituted pyridines. Specific calculations for this compound are required for precise data.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, particularly near the electronegative nitrogen and iodine atoms, suggesting these are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.org DFT calculations can precisely determine the energies of these orbitals and visualize their distributions. ias.ac.in

Table 2: Frontier Orbital Energies for a Substituted Pyridine (Illustrative Example)

OrbitalEnergy (eV)
HOMO-6.65
LUMO-1.82
HOMO-LUMO Gap4.83

Note: These values are for a representative pyridine derivative and serve as an example. scirp.org Actual values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry (often using the Gauge-Including Atomic Orbital - GIAO method), theoretical chemical shifts can be obtained. rsc.org These predicted shifts, when compared to experimental data, can confirm the structure of this compound. Discrepancies between calculated and experimental shifts can reveal subtle conformational or solvent effects.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. For 2-aminopyridine (B139424) derivatives, electronic transitions often involve π → π* transitions within the aromatic ring. edinst.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine (Illustrative Example)

Carbon AtomPredicted Chemical Shift (ppm)
C2 (with -NH2)159.8
C3108.5
C4 (with -CH3)148.2
C5112.1
C6 (with -I)95.0
C (of -CH3)20.5

Note: This data is an illustrative prediction based on substituent effects on the pyridine ring. stenutz.eu Accurate predictions for this compound require specific GIAO-DFT calculations.

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotation around the C-NH2 and C-CH3 bonds could lead to different conformers.

Quantum Chemical Descriptors for Reactivity Prediction

From the outputs of DFT calculations, numerous quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors quantify various aspects of a molecule's electronic structure and its propensity to react in certain ways. researchgate.netnih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A harder molecule is generally less reactive. rasayanjournal.co.in

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as χ²/2η.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions. rsc.org

Table 4: Calculated Quantum Chemical Descriptors (Illustrative Example)

DescriptorValue (eV)
Ionization Potential (I)6.65
Electron Affinity (A)1.82
Electronegativity (χ)4.235
Chemical Hardness (η)2.415
Softness (S)0.414
Electrophilicity Index (ω)3.71

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2 and are not specific to this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules.

Future Research Directions and Concluding Remarks

Emerging Synthetic Methodologies for Halogenated Pyridinamines

The synthesis of specifically substituted halopyridines remains a significant challenge in organic chemistry. Pyridines are electron-deficient π-systems, which makes them less reactive in typical electrophilic aromatic substitution reactions that are common for haloarene synthesis. nih.gov This inherent electronic deficiency often necessitates harsh reaction conditions or multi-step sequences to achieve desired halogenation patterns. nih.gov

Future research is increasingly directed towards developing milder and more regioselective methods for the halogenation of pyridinamine scaffolds. Key areas of innovation include:

Directed Metalation-Halogenation: The use of organometallic reagents, such as those based on lithium, magnesium, and zinc, allows for the selective deprotonation of pyridine (B92270) rings, guided by directing groups. bgu.ac.il Subsequent trapping with an electrophilic halogen source can afford specific isomers that are otherwise difficult to access.

Designed Halogenating Agents: Researchers have developed novel phosphine-based reagents specifically designed to overcome the low reactivity of pyridines. nih.gov These reagents can enable 4-selective halogenation through a two-step strategy involving the formation of a phosphonium (B103445) salt, which is then more readily displaced by a halide nucleophile. nih.gov This approach is also effective for the late-stage halogenation of complex molecules. nih.gov

Flow Chemistry and Automation: The implementation of continuous flow technologies can offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and selectivity in halogenation reactions that are otherwise problematic in batch processes.

These emerging methodologies promise to expand the toolkit available for synthesizing complex pyridinamines like 6-Iodo-4-methylpyridin-2-amine, making them more accessible for subsequent applications.

Novel Catalytic Applications of this compound Derived Ligands

Pyridine derivatives are ubiquitous as ligands in organometallic chemistry and catalysis due to their strong coordination to metal centers. nih.gov The compound this compound is an excellent precursor for novel ligand development. The amino group at the 2-position and the iodo group at the 6-position provide two distinct handles for functionalization.

Future research in this area could focus on:

Pincer Ligand Synthesis: The amino group can be elaborated into more complex chelating arms, while the iodo group can be substituted via cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) to introduce phosphine (B1218219), amine, or other coordinating moieties. This would lead to the formation of tridentate "pincer" ligands, which are known to stabilize reactive metal centers and promote challenging catalytic transformations.

Asymmetric Catalysis: Chiral groups can be introduced by modifying the amino substituent or by coupling chiral fragments at the 6-position. The resulting chiral pyridine-based ligands could be applied in asymmetric catalysis, a field of immense importance in pharmaceutical and fine chemical synthesis. nih.gov

Photocatalysis and Electrocatalysis: Functionalization of the pyridine scaffold can be used to tune the electronic properties of resulting metal complexes. rsc.org By incorporating redox-active or photosensitive groups, ligands derived from this compound could be used to construct novel catalysts for CO₂ reduction, water splitting, or other renewable energy applications.

The modular nature of this starting material allows for the systematic tuning of steric and electronic properties, facilitating the rational design of ligands for specific catalytic processes.

Advanced Materials Development Based on Functionalized Pyridine Scaffolds

The pyridine nucleus is a valuable component in the design of functional materials, including nanomaterials, coordination polymers, and metal-organic frameworks (MOFs). nih.govmdpi.comnih.gov The functional groups of this compound make it a promising platform for creating advanced materials with tailored properties.

Promising avenues for future materials research include:

Proton-Conducting Materials: The pyridine nitrogen and the exocyclic amino group can participate in extensive hydrogen-bonding networks. mdpi.comnih.gov By incorporating acidic or basic functional groups through modification of the iodo position, it is possible to design materials with ordered proton transfer pathways, making them candidates for applications in fuel cell membranes. mdpi.comnih.gov

Luminescent Materials and Sensors: The extended π-system that can be created via cross-coupling reactions at the 6-iodo position can lead to materials with interesting photophysical properties. Such materials could be explored for applications in organic light-emitting diodes (OLEDs) or as chemosensors, where coordination of an analyte to the pyridine-based ligand modulates the fluorescent or colorimetric response.

Corrosion Inhibitors: Pyridine derivatives are effective corrosion inhibitors for various metals, as they can adsorb onto the metal surface and form a protective barrier. mdpi.com The electron-rich structure of this compound suggests its potential, or the potential of its derivatives, in this application. Research could focus on synthesizing and evaluating functionalized versions to optimize their interaction with specific metal surfaces. mdpi.com

The ability to functionalize both the 2- and 6-positions allows for the creation of linear, rigid linkers ideal for constructing porous crystalline materials like MOFs with applications in gas storage and separation.

Theoretical Insights and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental efforts. For a molecule like this compound, theoretical modeling can offer deep insights into its structure-property relationships.

Future research should leverage computational methods such as:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov This information is crucial for predicting the compound's reactivity, its potential in electronic materials, and the nature of its coordination to metal ions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules in solution or their interaction with surfaces. mdpi.com This can be used to predict the adsorption configurations of derived corrosion inhibitors on a metal surface or to understand the conformational dynamics of complex ligands in a solvent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By systematically modifying the structure of this compound in silico and calculating key molecular descriptors, QSAR models can be built to predict the performance of its derivatives in specific applications, such as their binding affinity to a catalytic metal center or their inhibition efficiency.

These predictive models can significantly accelerate the discovery and optimization of new catalysts and materials by allowing researchers to screen a large number of potential structures computationally before committing to laboratory synthesis. mdpi.comnih.gov

Computational MethodApplication Area for this compound DerivativesPredicted Properties
Density Functional Theory (DFT) Catalysis, Materials ScienceHOMO/LUMO energies, reaction pathways, electronic structure
Molecular Dynamics (MD) Corrosion Inhibition, Ligand DesignAdsorption geometry, conformational stability, solvation effects
Hirshfeld Surface Analysis Crystal EngineeringIntermolecular interactions, hydrogen-bonding networks, packing motifs

Challenges and Opportunities in the Comprehensive Study of this compound

The comprehensive study of this compound presents both distinct challenges and significant opportunities for the chemical sciences.

Challenges:

Synthetic Control: Achieving high regioselectivity in the further functionalization of the pyridine ring, especially at the C-3 and C-5 positions, remains a synthetic hurdle.

Iodine Instability: The carbon-iodine bond can be sensitive to light, heat, and certain reagents, which may complicate multi-step syntheses and the long-term stability of derived materials.

Characterization Complexity: As derivatives become more complex, for instance in polymeric or dendritic structures, their complete characterization can become non-trivial, requiring a combination of advanced analytical techniques.

Opportunities:

Molecular Diversity: The compound is a gateway to a vast chemical space. The iodo, amino, and methyl groups, along with the ring nitrogen, provide multiple handles for diverse chemical modifications, leading to a wide range of functional molecules.

Platform for Fundamental Studies: The well-defined structure allows for systematic modifications, making it an ideal platform for fundamental studies on structure-property relationships. For example, researchers can precisely tune electronic properties by varying substituents at the 6-position and study the resulting impact on catalytic activity or material performance. rsc.org

Interdisciplinary Applications: Research on this compound and its derivatives sits (B43327) at the intersection of organic synthesis, organometallic chemistry, materials science, and computational chemistry, offering rich opportunities for interdisciplinary collaboration and innovation.

Q & A

Q. What are the established synthetic routes for 6-Iodo-4-methylpyridin-2-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves halogenation or substitution reactions on a pyridine scaffold. Key steps include:

  • Iodination : Use of iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) in solvents like DMF or THF. Catalyst systems, such as palladium or copper complexes, may enhance regioselectivity .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is critical to isolate the pure product. Monitoring via TLC and HPLC ensures purity .
  • Optimization : Adjusting reaction time, temperature, and catalyst concentration (e.g., 10 mol% Pd(PPh₃)₄) improves yield. For example, prolonged reaction times (>12 hrs) at 80°C may reduce by-products .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For instance, the iodine atom induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 249.98).
  • X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths and angles, critical for comparing with computational models .
  • HPLC : Retention time and peak purity (>95%) are assessed using C18 columns and UV detection at 254 nm .

Q. How should this compound be stored to maintain stability, and what are its reactive hazards?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent iodine loss or oxidation. Desiccants (silica gel) mitigate moisture absorption .
  • Handling : Use gloves and fume hoods due to the reactive iodo group. Avoid exposure to strong oxidizers (e.g., KMnO₄) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura couplings. For example, the iodine atom’s electron-withdrawing effect lowers LUMO energy, facilitating oxidative addition with Pd(0) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock. Compare binding affinities with analogs (Table 1) .

Q. Table 1: Structurally Similar Halogenated Pyridinamine Derivatives

Compound NameCAS NumberSimilarity IndexKey Functional Groups
3-Iodo-5-methylpyridin-2-amine211308-79-10.78Iodo, methyl, amine
6-Chloro-3-iodopyridin-2-amine800402-06-60.73Chloro, iodo, amine
4-Chloro-3-iodopyridin-2-amine417721-69-80.71Chloro, iodo, amine

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridinamine derivatives?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC correlations distinguish between C-4 methyl and C-6 iodo substituents .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .
  • Comparative Analysis : Benchmark against structurally characterized analogs (Table 1) to identify discrepancies in chemical shifts or coupling constants .

Q. How can reaction parameters be optimized to minimize by-products during iodination of 4-methylpyridin-2-amine precursors?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and iodine stoichiometry (1.0–1.5 eq). Response surface models identify optimal conditions .
  • In Situ Monitoring : Raman spectroscopy tracks iodine consumption, enabling real-time adjustments. For example, reaction termination at 90% conversion reduces poly-iodinated by-products .
  • Catalyst Screening : Test Pd/Cu complexes for regioselectivity. Pd(OAc)₂ with ligand XPhos improves yield to >85% in model reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.